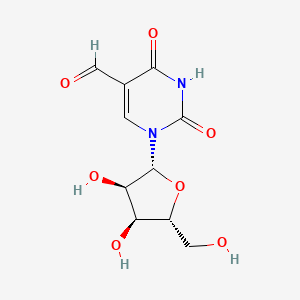

5-Formyluridine

Description

Structure

3D Structure

Properties

CAS No. |

3180-21-0 |

|---|---|

Molecular Formula |

C10H12N2O7 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

MZBPLEJIMYNQQI-JXOAFFINSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Synonyms |

5-formyluridine |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling and Ozonolysis

A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.

Key Steps:

-

Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.

-

Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.

-

Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.

Advantages:

-

High regioselectivity for the 5-position.

-

Compatible with protecting groups for ribose stabilization.

Limitations:

-

Multi-step synthesis requiring stringent control of reaction conditions.

Oxidation of 5-Hydroxymethyluridine

Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.

-

Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.

-

Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.

-

Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.

Reaction Conditions:

-

Temperature: Reflux (~100°C).

-

Time: 12 hours.

-

Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .

Mechanistic Insight:

RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.

Advantages:

-

High efficiency and simplicity.

-

Scalable for industrial applications.

Methanesulfonic Acid-Urotropine Mediated Formylation

A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.

-

Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.

-

Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.

-

Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.

Optimized Conditions:

-

Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.

-

Temperature: 150–170°C.

-

Time: 36–48 hours.

Advantages:

-

Avoids protective group chemistry.

-

Suitable for large-scale production.

Limitations:

-

Harsh reaction conditions may degrade heat-sensitive substrates.

-

Requires careful pH adjustment during work-up.

Comparative Analysis of Synthetic Methods

Physicochemical Properties of this compound

Q & A

Q. What details are essential for replicating this compound-related experiments?

- Methodological Answer:

- Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .

- Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .

- Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.